molecular formula C12H19NO3 B2677092 Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2137543-26-9

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2677092
CAS No.: 2137543-26-9
M. Wt: 225.288
InChI Key: IMLMCTVICONPMN-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification to introduce the tert-butyl group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced derivative. Substitution reactions can lead to a variety of products depending on the nucleophile used .

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and influencing various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific structural configuration, which includes a tert-butyl ester group and a nitrogen atom within a bicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLMCTVICONPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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